1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride

Description

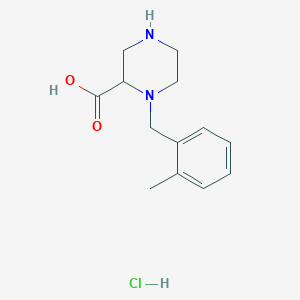

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]piperazine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-10-4-2-3-5-11(10)9-15-7-6-14-8-12(15)13(16)17;/h2-5,12,14H,6-9H2,1H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAQIDSKHBCDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCNCC2C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is used in a variety of scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Researchers study its effects on biological systems to understand its pharmacological properties.

Medicine: It is investigated for potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. It primarily affects neurotransmitter systems, modulating the activity of receptors and pathways involved in neurological functions. This modulation can lead to various psychoactive effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 1-(2-methylbenzyl)piperazine-2-carboxylic acid hydrochloride with analogous derivatives:

Structural and Functional Insights

- Electron-withdrawing groups (e.g., cyano, chloro) increase polarity and may enhance solubility in polar solvents, whereas methyl groups contribute to hydrophobic interactions .

Molecular Weight and Solubility :

Research Findings

- Material Science Applications : Piperazine-2-carboxylic acid derivatives (e.g., sample C in ) are utilized in CeO₂ slurries for chemical-mechanical planarization, highlighting their role in semiconductor manufacturing .

Biological Activity

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperazine ring substituted with a 2-methylbenzyl group and a carboxylic acid moiety. The biological implications of this compound are significant, particularly in the realms of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin and dopamine receptors. Piperazine derivatives are known to exhibit affinity for these receptors, which plays a crucial role in their pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant-like properties, potentially through modulation of serotonin receptors.

- Antimicrobial Activity : Some derivatives of piperazine have shown antimicrobial properties, indicating that this compound may also inhibit bacterial growth.

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Antidepressant Activity

A study evaluated the effects of various piperazine derivatives on animal models of depression. The findings indicated that compounds similar to this compound significantly reduced depressive behaviors, likely through serotonin receptor modulation.

Antimicrobial Properties

In vitro tests have shown that this compound exhibits antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In a model of induced inflammation, the compound was shown to decrease levels of pro-inflammatory cytokines. This suggests potential utility in treating conditions characterized by excessive inflammation.

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, administration of this compound resulted in significant reductions in immobility time in the forced swim test, indicating enhanced mood and reduced depressive symptoms.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against clinical isolates. Results indicated that the compound's effectiveness varied by strain, with notable activity against Staphylococcus aureus.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the piperazine-2-carboxylic acid backbone via cyclization of ethylenediamine derivatives or reductive amination of α-keto acids .

- Step 2 : Introduction of the 2-methylbenzyl group via nucleophilic substitution or alkylation under basic conditions (e.g., using K₂CO₃ in DMF) .

- Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent like ethanol .

Key optimization parameters include reaction time (6-12 hours), temperature (60-80°C), and stoichiometric ratios (1:1.2 for amine:alkylating agent) to minimize by-products .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry (GC-MS/LC-MS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 279.1) and detect impurities .

- Melting Point Analysis : Confirm crystalline stability (expected range: 250-260°C) .

Q. How should researchers handle hygroscopicity and ensure compound stability during storage?

- Methodological Answer :

- Storage : Use airtight containers with desiccants (e.g., silica gel) under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .

- Decomposition Monitoring : Regular HPLC checks for degradation products (e.g., free piperazine or carboxylic acid derivatives) .

- Solvent Selection : Avoid aqueous buffers; use anhydrous DMSO or DMF for solubility .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved for chiral purity evaluation?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers .

- Protecting Group Strategy : Introduce Fmoc/Boc groups to stabilize intermediates, enabling crystallization-based resolution .

- Circular Dichroism (CD) : Validate enantiomeric excess (ee >98%) post-separation .

Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinities with receptors (e.g., serotonin or dopamine transporters) .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes in simulated physiological conditions (e.g., 150 mM NaCl, pH 7.4) .

- QSAR Modeling : Corrogate substituent effects (e.g., 2-methyl vs. 2-fluorobenzyl) on activity using CoMFA/CoMSIA .

Q. How can researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Validation : Perform in vitro assays (e.g., MIC for antimicrobial activity) across multiple concentrations (1-100 µM) to confirm dose dependency .

- Cell Line Specificity : Test activity in diverse models (e.g., HEK-293 vs. HeLa cells) to identify target selectivity .

- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .

Q. What strategies mitigate decomposition during long-term storage or experimental use?

- Methodological Answer :

- Lyophilization : Freeze-dry the hydrochloride salt to enhance shelf life (>12 months) .

- Inert Atmosphere : Conduct reactions/sampling in gloveboxes (O₂ <1 ppm) to prevent oxidation .

- Stabilizing Additives : Include antioxidants (e.g., BHT) in stock solutions at 0.01% w/v .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in melting point or solubility data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze samples via elemental analysis (C, H, N ±0.3%) to confirm stoichiometry .

- Crystallization Solvent Screening : Test recrystallization in ethanol vs. acetone to identify polymorphic variations .

- Inter-Lab Reproducibility : Collaborate with independent labs to validate thermal properties (DSC/TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.